molecular formula C15H9N3OS B7727409 (E)-2-(4-oxo-1H-quinazolin-2-yl)-3-thiophen-2-ylprop-2-enenitrile

(E)-2-(4-oxo-1H-quinazolin-2-yl)-3-thiophen-2-ylprop-2-enenitrile

Cat. No.: B7727409
M. Wt: 279.3 g/mol
InChI Key: MGZTXMKFIGMADG-CSKARUKUSA-N
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Description

(E)-2-(4-oxo-1H-quinazolin-2-yl)-3-thiophen-2-ylprop-2-enenitrile is a synthetic organic compound that features a quinazolinone moiety linked to a thiophene ring via a propenenitrile bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-2-(4-oxo-1H-quinazolin-2-yl)-3-thiophen-2-ylprop-2-enenitrile typically involves the following steps:

    Formation of the Quinazolinone Core: This can be achieved by cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene boronic acids or stannanes.

    Formation of the Propenenitrile Bridge: The final step involves the Knoevenagel condensation of the quinazolinone-thiophene intermediate with malononitrile in the presence of a base like piperidine.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction of the nitrile group can yield corresponding amines.

    Substitution: The quinazolinone moiety can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Amino derivatives of the original compound.

    Substitution: Halogenated or sulfonylated quinazolinone derivatives.

Chemistry:

    Catalysis: The compound can act as a ligand in transition metal-catalyzed reactions.

    Material Science: Potential use in organic electronics due to its conjugated system.

Biology and Medicine:

    Anticancer Agents: The quinazolinone moiety is known for its anticancer properties, making this compound a candidate for drug development.

    Antimicrobial Agents: Potential use as an antimicrobial agent due to the presence of the thiophene ring.

Industry:

    Dye and Pigment Industry: The compound’s conjugated system can be exploited in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (E)-2-(4-oxo-1H-quinazolin-2-yl)-3-thiophen-2-ylprop-2-enenitrile in biological systems involves:

    Molecular Targets: It may target enzymes or receptors involved in cell proliferation and survival.

    Pathways: The compound could interfere with signaling pathways such as the PI3K/Akt or MAPK pathways, leading to apoptosis in cancer cells.

Comparison with Similar Compounds

    (E)-2-(4-oxo-1H-quinazolin-2-yl)-3-furanylprop-2-enenitrile: Similar structure but with a furan ring instead of thiophene.

    (E)-2-(4-oxo-1H-quinazolin-2-yl)-3-phenylprop-2-enenitrile: Similar structure but with a phenyl ring instead of thiophene.

Uniqueness:

    Thiophene Ring: The presence of the thiophene ring in (E)-2-(4-oxo-1H-quinazolin-2-yl)-3-thiophen-2-ylprop-2-enenitrile imparts unique electronic properties, making it more suitable for applications in organic electronics compared to its furan or phenyl analogs.

Properties

IUPAC Name

(E)-2-(4-oxo-1H-quinazolin-2-yl)-3-thiophen-2-ylprop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9N3OS/c16-9-10(8-11-4-3-7-20-11)14-17-13-6-2-1-5-12(13)15(19)18-14/h1-8H,(H,17,18,19)/b10-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGZTXMKFIGMADG-CSKARUKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N=C(N2)C(=CC3=CC=CS3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N=C(N2)/C(=C/C3=CC=CS3)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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